

Adrenomedullin (rat) ELISA kit sample preparation guidelines

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Compound of Interest

Compound Name: Adrenomedullin (rat)

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Adrenomedullin (Rat) ELISA Kit: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Rat Adrenomedullin (ADM) ELISA kit. For optimal results, please review these guidelines before and during your experiment.

Frequently Asked Questions (FAQs)

Q1: What sample types are compatible with this ELISA kit?

This kit is designed for the quantitative measurement of rat Adrenomedullin in serum, plasma, tissue homogenates, and cell culture supernatants.[1][2][3]

Q2: What are the recommended anticoagulants for plasma collection?

For plasma collection, EDTA or heparin are recommended as anticoagulants.[4][5][6] Some studies suggest that for the stable fragment of Adrenomedullin (MR-proADM), EDTA plasma and heparin plasma provide more consistent results than serum.[7][8]

Q3: How should I store my samples before running the assay?

Proper sample storage is critical to prevent degradation of Adrenomedullin. Follow these guidelines:



- Short-term (up to 1 week): Store at 2-8°C.[1]
- Long-term (1 to 3 months): Aliquot and store at -20°C or -80°C.[1][4][5]
- Important: Avoid repeated freeze-thaw cycles as this can degrade the analyte.[1][4][5][9]

Q4: My sample concentrations are outside the standard curve range. What should I do?

If your sample readings are higher than the highest standard, you will need to dilute your samples with the provided sample diluent and re-run the assay. If the readings are too low, you may need to concentrate your sample, although this is less common. It is recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor.[10]

Sample Preparation Protocols

Proper sample preparation is crucial for accurate and reproducible results. Below are detailed protocols for various sample types.

Blood-Derived Samples: Serum and Plasma

Serum Preparation

- Collect whole blood in a serum separator tube (SST).[1][9]
- Allow the blood to clot for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1]
 [4][11]
- Centrifuge the clotted blood at 1,000 x g for 15-20 minutes.[1][4][9][11]
- Carefully collect the serum (supernatant) and transfer it to a clean tube.
- Assay immediately or aliquot and store at ≤ -20°C.[9]

Plasma Preparation

- Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.[1][4][5]
- Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][4][5]



- Carefully collect the plasma (supernatant) and transfer it to a clean tube.
- Assay immediately or aliquot and store at ≤ -20°C or -80°C.[4][5]

Other Common Sample Types

Tissue Homogenates

- Rinse the tissue with ice-cold PBS (0.01M, pH 7.2-7.4) to remove excess blood.[1][11]
- Mince the tissue into small pieces and weigh it.
- Homogenize the tissue in PBS. A common ratio is 1g of tissue to 9mL of PBS.[1]
- Centrifuge the homogenate at 5,000 x g for 5 minutes.[11]
- Collect the supernatant for the assay. Assay immediately or store in aliquots at -20°C or -80°C.

Cell Culture Supernatants

- · Collect the cell culture medium.
- Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[1]
- Collect the supernatant for the assay. Assay immediately or store in aliquots at -20°C or -80°C.

Sample Preparation Summary Table

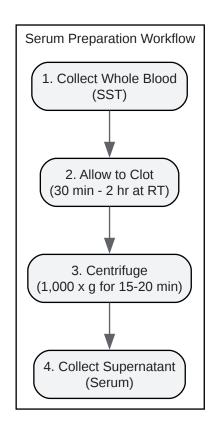


Sample Type	Collection Method	Centrifugation	Storage Conditions
Serum	Serum separator tube (SST)	1,000 x g for 15-20 min	Short-term: 2-8°C; Long-term: -20°C or -80°C
Plasma	Tube with EDTA or Heparin	1,000 x g for 15 min	Short-term: 2-8°C; Long-term: -20°C or -80°C
Tissue Homogenate	Homogenize in PBS	5,000 x g for 5 min	Short-term: 2-8°C; Long-term: -20°C or -80°C
Cell Culture Supernatant	Collect medium	1,000 x g for 20 min	Short-term: 2-8°C; Long-term: -20°C or -80°C

Experimental Workflow Overviews

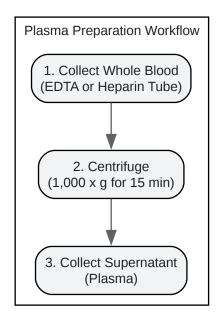
The following diagrams illustrate the general workflows for sample preparation.





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Caption: Workflow for preparing serum samples.



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Caption: Workflow for preparing plasma samples.

Troubleshooting Guide

Encountering issues during your ELISA? This guide addresses common problems and provides potential solutions.

Troubleshooting & Optimization

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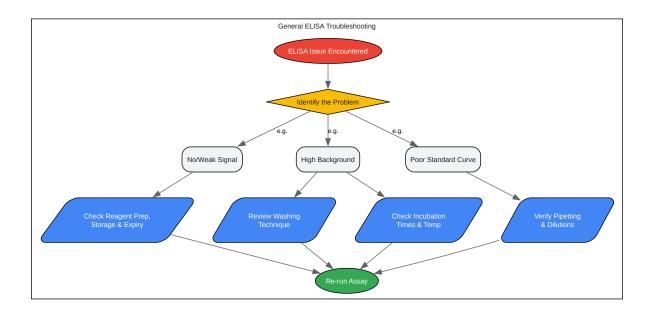
Problem	Possible Cause(s)	Recommended Solution(s)
No or Weak Signal	- Reagents not brought to room temperature Reagent preparation or addition error Kit components expired or stored improperly Insufficient washing.	- Ensure all reagents are at room temperature before use. [12]- Double-check reagent dilution calculations and the order of addition.[12]- Verify the expiration date and storage conditions of the kit.[12]- Ensure thorough washing between steps to remove unbound reagents.[13]
High Background	- Insufficient washing Substrate exposed to light Extended incubation times Contaminated reagents.	- Increase the number of washes or the soaking time during washes.[12]- Keep the substrate in the dark until use. [12]- Adhere to the incubation times specified in the protocol. [12]- Use fresh, sterile pipette tips for each reagent.
Poor Standard Curve	- Inaccurate pipetting Improper standard dilution Standard degradation.	- Calibrate and check your pipettes for accuracy.[1]- Carefully follow the instructions for preparing the standard curve dilutions.[13]- Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles of the reconstituted standard.[13]
High Inter-well Variation (Poor Duplicates)	- Inconsistent pipetting technique Bubbles in wells Uneven plate washing Edge effects due to temperature variation.	- Use a consistent pipetting rhythm and ensure tips are properly fitted Visually inspect wells for bubbles before reading and remove them if present.[13]- Ensure all wells are washed equally, especially



with manual washing.- Use a plate sealer during incubations and ensure the plate is in the center of the incubator.[12]

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common ELISA issues.



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Caption: A logical flow for troubleshooting common ELISA problems.



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